

Application Note: Gas Chromatography Method for the Analysis of (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Z)-Azoxystrobin	
Cat. No.:	B1633923	Get Quote

Abstract

This application note details a robust and sensitive method for the quantitative analysis of **(Z)-Azoxystrobin** in various matrices using gas chromatography (GC). The described protocol is particularly relevant for researchers, scientists, and professionals in drug development and food safety monitoring. The method utilizes a well-defined sample preparation procedure followed by GC analysis with mass spectrometric or flame ionization detection, providing high selectivity and accuracy.

Introduction

Azoxystrobin is a broad-spectrum systemic fungicide widely used in agriculture to protect crops from various fungal diseases.[1] Its widespread use necessitates reliable and validated analytical methods to monitor its residue levels in food and environmental samples to ensure consumer safety and regulatory compliance. Gas chromatography offers a powerful technique for the separation and quantification of thermally stable and volatile compounds like Azoxystrobin. This document provides a comprehensive protocol for the analysis of (Z)-Azoxystrobin, including sample preparation, GC conditions, and data analysis.

Experimental Instrumentation and Reagents

• Gas Chromatograph: A system equipped with a split/splitless injector and a suitable detector (e.g., Mass Spectrometer (MS), Flame Ionization Detector (FID), or Nitrogen-Phosphorus



Detector (NPD)).

- GC Column: HP-5, 5% phenyl methyl siloxane (30 m x 0.25 mm x 0.25 μm) or equivalent.[1]
- Carrier Gas: Helium at a constant flow rate.[1][2]
- Reagents: Acetonitrile (HPLC grade), ethyl acetate, cyclohexane, anhydrous magnesium sulfate, sodium chloride, trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, primary secondary amine (PSA), and (Z)-Azoxystrobin analytical standard (purity >99%).

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from food matrices. [1][3]

- 1. Extraction: a. Homogenize 10 g of the sample (e.g., tomato, cucumber) and place it into a 50 mL centrifuge tube.[1] b. Add 10 mL of acetonitrile.[1] c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogencitrate sesquihydrate).[1] d. Shake vigorously for 1 minute and centrifuge at 3500 g for 5 minutes.[1]
- 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 15 mL centrifuge tube containing 150 mg anhydrous magnesium sulfate and 25 mg PSA.[1] b. Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.[1] c. Filter the supernatant through a 0.2 μm PTFE filter into an autosampler vial for GC analysis.[1]

GC Method Parameters

The following table summarizes typical instrumental conditions for the GC analysis of **(Z)-Azoxystrobin**.



Parameter	GC-MS Method[1]	GC-FID Method[2]	
Column	HP-5, 30 m x 0.25 mm, 0.25 μm	HP-5, 30 m x 0.32 mm, 0.25 μm	
Injector Temp.	-	250 °C	
Oven Program	80 °C (3 min), then 8 °C/min to 280 °C	240 °C, then 3 °C/min to 270 °C, then 5 °C/min to 300 °C (hold 4 min)	
Carrier Gas	Helium, 1 mL/min	Helium, 1.5 mL/min	
Injection Mode	Splitless	Split (20:1)	
Injection Vol.	1 μL	1 μL	
Detector	Mass Spectrometer (MS)	Flame Ionization Detector (FID)	
Detector Temp.	-	300 °C	
MS Mode	Selective Ion Monitoring (SIM)	-	
Monitored Ions (m/z)	344, 372, 388, 403	-	
Retention Time	-	~17.1 min	

Standard Preparation and Calibration

Prepare a stock solution of **(Z)-Azoxystrobin** (e.g., 100 μ g/mL) in acetonitrile.[1] From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 0.01, 0.1, 0.2, 0.5, 1.0, 1.5, 3.0 μ g/mL) for instrument calibration.[1] To account for matrix effects, matrix-matched calibration standards are recommended. These are prepared by spiking blank matrix extracts with the working standard solutions.

Results and Discussion

The performance of the GC method for **(Z)-Azoxystrobin** analysis is summarized in the following table, showcasing data from various studies.

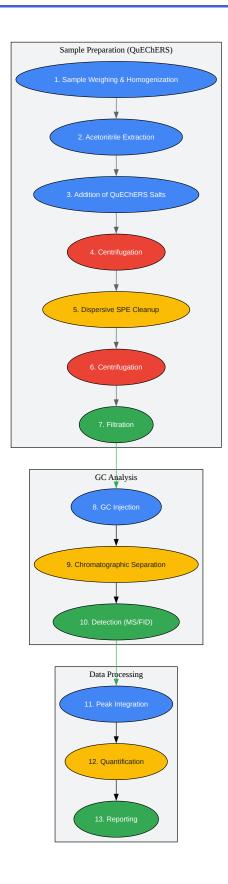


Parameter	Matrix	GC-MS[1]	GC-MS[4]	GC-NPD[5]
LOD (mg/kg)	Tomato, Cucumber	0.01	Fruits, Vegetables	0.01
LOQ (mg/kg)	Tomato, Cucumber	0.05	Fruits, Vegetables	0.05
Recovery (%)	Tomato, Cucumber	83.92 - 95.77	Fruits, Vegetables	85.2 - 98.2
RSD (%)	Tomato, Cucumber	< 20	Fruits, Vegetables	< 21.5
Linearity (r²)	-	> 0.99	> 0.99	-

The data demonstrates that the described GC methods are sensitive, accurate, and precise for the determination of **(Z)-Azoxystrobin** in diverse matrices. The use of mass spectrometric detection in SIM mode provides high selectivity and allows for confident identification and quantification of the analyte.

Experimental Workflow





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Caption: Workflow for (Z)-Azoxystrobin analysis.



Conclusion

The gas chromatography method detailed in this application note provides a reliable and sensitive approach for the determination of **(Z)-Azoxystrobin** residues. The combination of a streamlined QuEChERS sample preparation protocol and optimized GC conditions allows for high-throughput analysis with excellent accuracy and precision, making it suitable for routine monitoring in food safety and environmental laboratories.

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